5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde
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Overview
Description
5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde is a complex organic compound with the molecular formula C₁₃H₁₁NO₂. This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry. The structure features a fused pyridine and quinoline ring system, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the synthesis may proceed through the formation of an intermediate Schiff base, followed by cyclization and oxidation steps to yield the final product. Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and oxidation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: 5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carboxylic acid
Reduction: 5-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde
Substitution: Various halogenated or nitrated derivatives
Scientific Research Applications
5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Quinoline-7-carbaldehyde
- 2,3-dihydro-1H-quinolin-4-one
- 5-hydroxy-2,3-dihydro-1H-quinolin-4-one
Uniqueness
Compared to similar compounds, 5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde is unique due to its fused ring structure and the presence of both an aldehyde and a ketone functional group
Properties
IUPAC Name |
2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-8-10-7-12(16)14-6-2-4-9-3-1-5-11(10)13(9)14/h1,3,5,7-8H,2,4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZYAROQZUKQBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=CC(=O)N3C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300919 |
Source
|
Record name | 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111724-62-0 |
Source
|
Record name | 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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